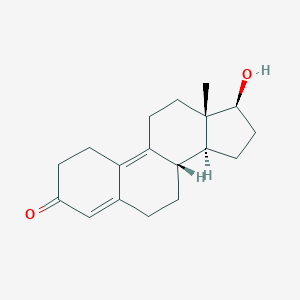

17beta-Hydroxyestra-4,9-dien-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

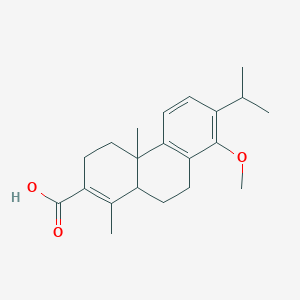

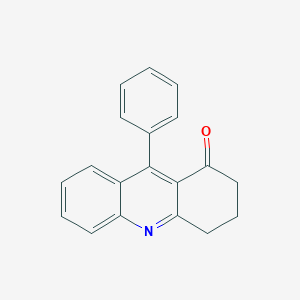

17beta-Hydroxyestra-4,9-dien-3-one, also known as this compound, is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Conversion

One notable application of 17beta-Hydroxyestra-4,9-dien-3-one derivatives in scientific research involves chemical synthesis and conversion processes. Researchers have developed efficient one-pot procedures for converting 17beta-estradiol to derivatives such as 10beta-hydroxy- (p-quinol) and 10beta-chloro-17beta-hydroxyestra-1,4-dien-3-one, among others. These processes involve oxidation reactions with potassium permanganate or sodium chlorite, leading to a variety of compounds with potential therapeutic applications (Lista et al., 2006).

Enzyme Inhibition for Therapeutic Purposes

The inhibition of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) is another significant research application. This enzyme is involved in the intracellular conversion of oestrone (E1) to oestradiol (E2), a process relevant to the development and progression of diseases like breast cancer and endometriosis. Identifying potent and selective inhibitors of 17beta-HSD1 could lead to more targeted therapeutic strategies for these conditions. Research in this area has led to the development and application of screening systems to identify such inhibitors (Kruchten et al., 2009).

Understanding Steroid Metabolism

Research into the oxidative metabolites of 17beta-estradiol and estrone by various human cytochrome P450 (CYP) isoforms has furthered our understanding of steroid metabolism. This knowledge is crucial for comprehending how different enzymes contribute to the metabolism of estrogens, which can impact the development of diseases like breast cancer. The detailed characterization of these metabolites provides insights into the role of estrogens in human physiology and pathology (Lee et al., 2003).

Anticancer Properties and Hormone Regulation

Additionally, the study of steroidal estrogens and their metabolites has implications for understanding hormone-induced carcinogenesis. For example, the effects of various hydroxylated metabolites of 17beta-estradiol on mammary carcinogenesis in rodent models have been investigated to determine their carcinogenic potential. Such research is vital for developing strategies to prevent or treat hormone-dependent cancers (Turan et al., 2004).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 17beta-Hydroxyestra-4,9-dien-3-one involves the conversion of a starting material into a series of intermediates, followed by the final step of introducing a hydroxyl group at the 17th position of the steroid nucleus.", "Starting Materials": [ "Estrone", "Sodium borohydride", "Sodium hydroxide", "Sodium acetate", "Acetic anhydride", "Sulfuric acid", "Sodium carbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Estrone is first reduced to 17beta-Hydroxyestra-1,4-dien-3-one using sodium borohydride as a reducing agent.", "The resulting intermediate is then treated with sodium hydroxide to form 17beta-Hydroxyestra-1,4-dien-3-one-3-acetate.", "The acetate group is then removed by treatment with sodium hydroxide and sodium acetate to form 17beta-Hydroxyestra-1,4-dien-3-one.", "The 1,4-double bond is then reduced using hydrogen gas and palladium on carbon catalyst to form 17beta-Hydroxyestra-4-en-3-one.", "The 4-en-3-one is then treated with acetic anhydride and sulfuric acid to form 17beta-Acetoxyestra-4-en-3-one.", "The acetoxy group is then removed by treatment with sodium hydroxide to form 17beta-Hydroxyestra-4-en-3-one.", "The final step involves introducing a hydroxyl group at the 9th position using sodium carbonate and methanol in chloroform as a solvent to form 17beta-Hydroxyestra-4,9-dien-3-one." ] } | |

CAS番号 |

6218-29-7 |

分子式 |

C18H24O2 |

分子量 |

272.4 g/mol |

IUPAC名 |

(13S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1 |

InChIキー |

PUQSDJZESAQGQS-HLYMMOCJSA-N |

異性体SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

正規SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

| 6218-29-7 | |

ピクトグラム |

Health Hazard |

同義語 |

17β-Hydroxyestra-4,9-dien-3-one; 3-Oxo-4,9-estradien-17β-ol; 17β-hydroxy-estra-4,9-dien-3-one; 4,9-Estradien-17β-ol-3-one; RU 3118 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)